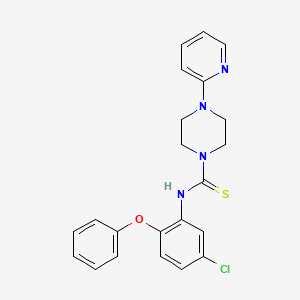

N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

CAS No.:

Cat. No.: VC14598210

Molecular Formula: C22H21ClN4OS

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21ClN4OS |

|---|---|

| Molecular Weight | 424.9 g/mol |

| IUPAC Name | N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |

| Standard InChI | InChI=1S/C22H21ClN4OS/c23-17-9-10-20(28-18-6-2-1-3-7-18)19(16-17)25-22(29)27-14-12-26(13-15-27)21-8-4-5-11-24-21/h1-11,16H,12-15H2,(H,25,29) |

| Standard InChI Key | ZRPJIHBJJOQXBX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |

Introduction

Synthesis

While no direct synthetic route for this compound is provided in the search results, carbothioamides are typically synthesized via:

-

Condensation Reactions: Reacting primary amines with isothiocyanates to form the carbothioamide moiety.

-

Functionalization of Aromatic Rings: Incorporating halogen (chlorine) or phenoxy groups through halogenation or etherification reactions.

-

Piperazine Derivatives Formation: Introducing piperazine through nucleophilic substitution or cyclization reactions.

Potential Applications

Carbothioamides and their derivatives are known for various biological activities:

-

Antimicrobial Activity: Many carbothioamides exhibit antibacterial and antifungal properties due to their ability to interact with microbial enzymes or membranes.

-

Antioxidant Properties: The presence of phenolic or aromatic groups often enhances radical scavenging activity.

-

Anti-inflammatory Effects: Piperazine derivatives are frequently studied for their potential to inhibit inflammatory pathways.

-

Anticancer Potential: The structural features of carbothioamides allow them to bind with DNA or proteins in cancer cells, disrupting cellular processes.

Related Compounds

The following compounds share similarities with N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide:

-

N-(3-Cyano-benzothiophenyl)-thiadiazoles: Known for anti-inflammatory activity .

-

Pyrazole-based Carbothioamides: Exhibit hydrogen bonding and biological activity .

-

Chlorophenyl Derivatives: Display antioxidant and antimicrobial effects .

Analytical Data

Typical analytical techniques used to characterize similar compounds include:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR confirm structural details.

-

Chemical shifts for aromatic protons, piperazine hydrogens, and carbothioamide groups are diagnostic.

-

-

Mass Spectrometry (MS):

-

Molecular ion peaks confirm molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for C=S (around 1200–1250 cm) and NH groups.

-

-

X-ray Crystallography:

-

Provides precise bond angles and molecular geometry.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume